molecular formula C16H13NO3 B7813537 3-Oxo-2-p-tolyl-2,3-dihydro-1H-isoindole-4-carboxylic acid

3-Oxo-2-p-tolyl-2,3-dihydro-1H-isoindole-4-carboxylic acid

Cat. No.: B7813537
M. Wt: 267.28 g/mol
InChI Key: NNSXYSUXWSJPIO-UHFFFAOYSA-N
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Description

3-Oxo-2-p-tolyl-2,3-dihydro-1H-isoindole-4-carboxylic acid is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2-p-tolyl-2,3-dihydro-1H-isoindole-4-carboxylic acid typically involves multiple steps, starting with the construction of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Another method is the Biltz synthesis, which uses o-aminobenzonitriles and ketones in the presence of a strong base.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-2-p-tolyl-2,3-dihydro-1H-isoindole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions may involve halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of halogenated derivatives and esters.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Indole derivatives, including this compound, have been studied for their biological activities, such as antimicrobial and anticancer properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism by which 3-Oxo-2-p-tolyl-2,3-dihydro-1H-isoindole-4-carboxylic acid exerts its effects is still under investigation. it is believed to interact with molecular targets such as enzymes and receptors involved in cellular signaling pathways. The compound may inhibit specific enzymes or modulate receptor activity, leading to its biological effects.

Comparison with Similar Compounds

  • 1,3-Dioxo-2-p-tolyl-2,3-dihydro-1H-isoindole-5-carboxylic acid

  • 1,3-Dioxo-2-m-tolyl-2,3-dihydro-1H-isoindole-5-carboxylic acid

Uniqueness: 3-Oxo-2-p-tolyl-2,3-dihydro-1H-isoindole-4-carboxylic acid is unique due to its specific structural features, such as the presence of the oxo group at the 3-position and the p-tolyl group at the 2-position. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other indole derivatives.

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Properties

IUPAC Name

2-(4-methylphenyl)-3-oxo-1H-isoindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-10-5-7-12(8-6-10)17-9-11-3-2-4-13(16(19)20)14(11)15(17)18/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSXYSUXWSJPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC3=C(C2=O)C(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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